

A Comprehensive Toxicological Profile of 2-Chloroaniline and its Metabolites

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Compound of Interest		
Compound Name:	2-Chloroaniline hydrochloride- 13C6	
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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the toxicological profile of 2-chloroaniline (2-CA), a chemical intermediate used in the manufacturing of dyes, pigments, pharmaceuticals, and agricultural products.[1] Given its potential for human exposure and inherent toxicity, a thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and toxic endpoints is critical for risk assessment and the development of safe handling protocols in research and industrial settings.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

2-Chloroaniline can be absorbed into the body through inhalation, ingestion, and dermal contact.[2][3] Following absorption, it is distributed to various tissues, with the highest accumulation observed in the liver and kidneys.[4] The primary route of elimination is through the urine, with over 50% of an administered dose being excreted within 24 hours.[5]

Metabolism is a critical determinant of 2-chloroaniline's toxicity. The biotransformation process occurs primarily in the liver and involves several key pathways. The major routes of metabolism are para-hydroxylation of the aromatic ring and subsequent sulfate conjugation.[5] Direct conjugation of the parent compound with sulfates and glucuronides also represents a significant pathway.[4][5] Minor metabolic pathways include N-acetylation.[4][5]



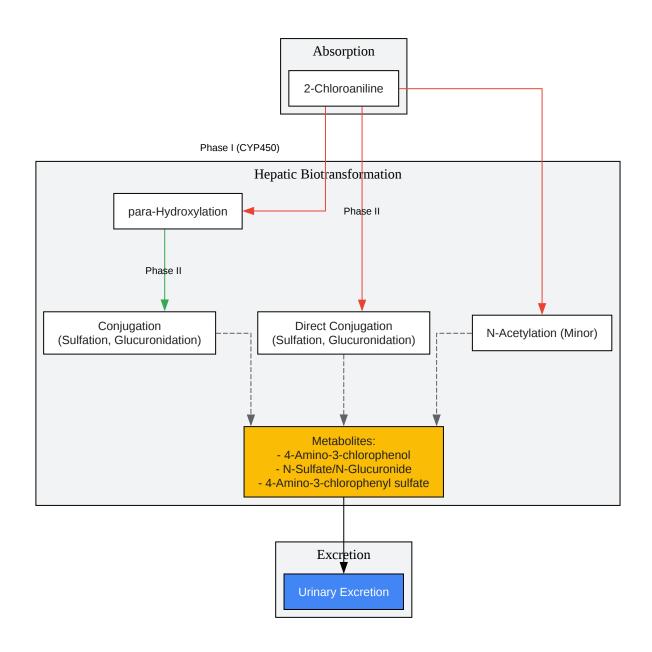
The primary urinary metabolites identified in Fischer 344 rats are detailed in the table below.

Table 1: Urinary Metabolites of 2-Chloroaniline in Fischer 344 Rats Following Intraperitoneal Injection

Metabolite	Percentage of Total Urinary Radioactivity
4-Amino-3-chlorophenyl sulfate	31.6%[4][5]
2-Chloroaniline (unchanged parent compound)	16.9%[4][5]
4-Amino-3-chlorophenol	10.8%[4][5]
2-Chloroaniline-N-sulfate	18.6%[4][5]
2-Chloroaniline-N-glucuronide	8.6%[4][5]
4-Amino-3-chlorophenol-O-glucuronide	3.7%[4][5]

| N-acetylated products | Minor[4][5] |





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Caption: Metabolic pathway of 2-chloroaniline.



Toxicological Endpoints

The toxicity of 2-chloroaniline is multifaceted, affecting multiple organ systems. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2][6]

Acute exposure to 2-chloroaniline can induce a range of symptoms, including tremors, cyanosis (bluish discoloration of the skin), labored breathing, and reduced motor activity.[4] The primary and most critical effect of acute toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4][7][8]

Table 2: Acute Toxicity of 2-Chloroaniline

Endpoint	Species	Route	Value	Reference
LD50	Mouse	Oral	256 mg/kg bw	[4][9]
LD50	Rat	Dermal	1000 mg/kg bw	[4]
LC50	Rat	Inhalation	6.1 mg/L air (4 hours)	[4][9]

| LC50 | Rat | Inhalation | >4.406 mg/L air (4 hours) |[4] |

Prolonged or repeated exposure to 2-chloroaniline may cause damage to organs, with the hematopoietic system (blood-forming organs) being the primary target.[2][4][7] Key findings from repeated dose studies include methemoglobin formation, hemolytic anemia, increased Heinz bodies, and extramedullary hematopoiesis.[4] The spleen is a significant target organ, often showing enlargement and dark red discoloration.[4]

Table 3: Repeated Dose Toxicity of 2-Chloroaniline



Study Duration	Species	Route	Key Findings	LOAEL	Reference
13 Weeks	Fischer 344 Rats & B6C3F1 Mice	Oral (gavage)	Methemogl obinemia, hemolytic anemia, extramedull ary hematopoie sis, Heinz body formation.	10 mg/kg bw/day	[4][10]

| 5 Days | Wistar Rats | Inhalation | Cyanosis, tremor, increased Heinz bodies, increased methemoglobin (1.3-3.3%). | 55 mg/m³ |[4] |

The genotoxic potential of 2-chloroaniline is not definitively established, with studies showing inconsistent results.[4] While some in vitro assays have been positive, several in vivo micronucleus tests have yielded negative results.[4]

There are no direct experimental carcinogenicity data for 2-chloroaniline.[4] However, there is concern for its carcinogenic potential due to its structural similarity to other anilines, such as 4-chloroaniline, which is a known animal carcinogen that produces spleen and liver neoplasms. [4][11] The proposed mechanism of carcinogenicity for these compounds is often non-genotoxic and linked to the chronic tissue damage and regenerative proliferation caused by persistent methemoglobinemia and hemolysis, particularly affecting the spleen in rats.[4]

Table 4: Genotoxicity of 2-Chloroaniline



Assay Type	System	Metabolic Activation	Result
Ames Test (e.g., S. typhimurium)	In Vitro	With and without S9	Inconsistent/Weakl y Positive[4][12]
Chromosome Aberration Test	In Vitro (Chinese Hamster Lung Cells)	With S9	Positive[4]
Umu-test	In Vitro	With and without S9	Positive[4]

| Micronucleus Test | In Vivo (Mouse Bone Marrow) | N/A | Negative[4] |

Mechanism of Toxicity: Methemoglobin Formation

The principal mechanism of 2-chloroaniline's acute and chronic toxicity is the induction of methemoglobinemia.[4][7] This process is driven by the metabolic activation of 2-chloroaniline to reactive intermediates, such as N-hydroxy-2-chloroaniline. These metabolites enter red blood cells and participate in a redox cycle, leading to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). The resulting methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia, cyanosis, and hypoxia.[13]



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Caption: Mechanism of 2-chloroaniline-induced methemoglobinemia.

Key Experimental Protocols

The toxicological data for 2-chloroaniline are derived from standardized testing protocols. Below are summaries of the methodologies for key cited studies.



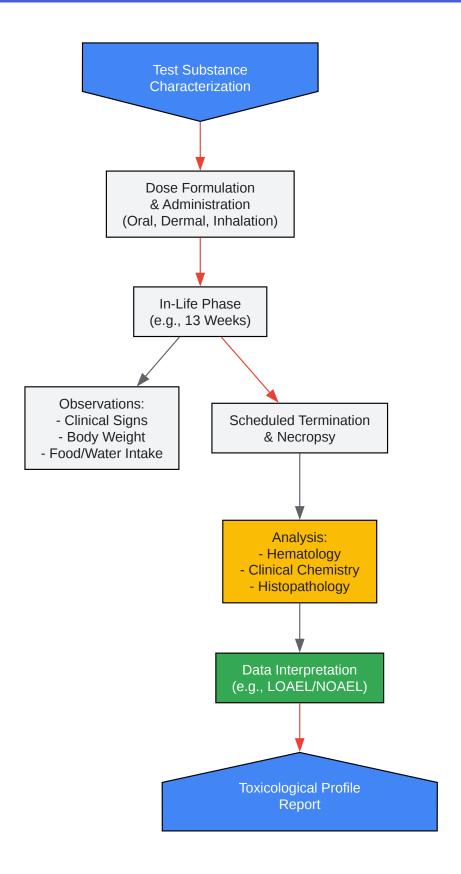
Protocol 1: Acute Dermal Toxicity (similar to OECD TG 402)

- Objective: To determine the acute toxicity of 2-chloroaniline following dermal application.
- Species: Wistar rats (5 per sex per dose group).[4]
- Dosing: The substance was applied at dose levels of 100, 500, or 2000 mg/kg body weight under an occlusive dressing for 24 hours.[4]
- Observations: Animals were monitored for mortality, clinical signs of toxicity (tremors, cyanosis, labored breathing), and gross pathological changes.[4]
- Endpoint: Calculation of the dermal LD50 value, which was determined to be 1000 mg/kg bw.[4]

Protocol 2: 13-Week Repeated Dose Oral Toxicity (similar to OECD TG 408)

- Objective: To evaluate the sub-chronic oral toxicity of 2-chloroaniline.
- Species: Fischer 344 rats and B6C3F1 mice (10 per sex per dose group).[4]
- Dosing: The substance was administered by oral gavage at doses of 10, 20, 40, 80, and 160 mg/kg bw/day, 5 days a week, for 13 weeks.[4]
- Observations: Included clinical signs, body weight changes, comprehensive hematology (including methemoglobin levels), clinical chemistry, and histopathological examination of organs.[4][10]
- Endpoint: Identification of target organs and determination of the Lowest Observed Adverse Effect Level (LOAEL), reported as 10 mg/kg bw/day based on hematotoxicity.[4]





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